molecular formula C8H7N3O2 B13005118 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B13005118
M. Wt: 177.16 g/mol
InChI Key: MRNOYLANKIAGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl substituent at position 5 and a carboxylic acid group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and nucleic acids. The compound’s molecular formula is C₈H₇N₃O₂ (molecular weight: 177.16 g/mol) based on synthetic derivatives reported in catalogs . Its synthesis typically involves multi-step routes, including oxidation, bromination, and coupling reactions, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)10-11-7(5)9-3-4/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

MRNOYLANKIAGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted hydrazones with pyridine derivatives under acidic conditions . Another approach includes the use of 1,3-diketones and substituted hydrazines in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Esterification :

  • Reagents : Methanol with concentrated H<sub>2</sub>SO<sub>4</sub> as a catalyst.

  • Conditions : Reflux for 3 hours.

  • Product : Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

  • Yield : 70% (pale yellow flakes, m.p. 98–100°C) .

Amidation :

  • Reagents : Hydrazine hydrate in ethanol.

  • Conditions : Reflux for 2 hours.

  • Product : 5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbohydrazide.

  • Yield : 75% (shiny yellow needles, m.p. 240–242°C) .

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride for subsequent derivatization:

  • Reagents : Thionyl chloride (SOCl<sub>2</sub>).

  • Conditions : Reflux in anhydrous conditions.

  • Product : 5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonyl chloride.

  • Application : Intermediate for synthesizing acyl hydrazides and Schiff bases .

Condensation with Aromatic Aldehydes

The carbohydrazide derivative reacts with aldehydes to form hydrazones:

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol with piperidine.

  • Conditions : Reflux for 5 hours.

  • Product : N-Arylidene-5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbohydrazides.

  • Yield : 60–75% (crystallized from ethanol) .

Cyclocondensation Reactions

The carbohydrazide participates in cyclization to form heterocyclic systems:

  • Reagents : Ethyl acetoacetate in ethanol.

  • Conditions : Reflux for 4 hours.

  • Product : 5-Methyl-1-(5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonyl)-2,4-dihydropyrazol-3-one.

  • Yield : 69% (pale yellow crystals, m.p. 177–179°C) .

Hydrolysis and Decarboxylation

Base-Catalyzed Hydrolysis :

  • Reagents : Aqueous NaOH (10%).

  • Conditions : Reflux for 3 hours.

  • Product : Regeneration of the carboxylic acid from its ester derivatives (e.g., methyl ester → carboxylic acid).

  • Yield : 81–92% .

Decarboxylation :

  • Conditions : Heating under acidic or basic conditions.

  • Product : 5-Methyl-1H-pyrazolo[3,4-b]pyridine.

  • Note : Observed as a side reaction during prolonged ester hydrolysis .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-rich positions:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 6.

  • Halogenation : Br<sub>2</sub>/FeBr<sub>3</sub> brominates position 5 or 6, depending on directing effects .

Salt Formation

The carboxylic acid forms salts with inorganic bases:

  • Reagents : NaOH or NaHCO<sub>3</sub>.

  • Product : Sodium 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

  • Application : Improves solubility for biological testing .

Comparative Reaction Yields and Conditions

Reaction TypeReagentsConditionsYieldProduct Application
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>Reflux, 3 h70%Intermediate for hydrazides
AmidationNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OReflux, 2 h75%Precursor for hydrazones
Acid Chloride SynthesisSOCl<sub>2</sub>Reflux, anhydrous85%*Acylation reactions
CyclocondensationEthyl acetoacetateReflux, 4 h69%Fused pyrazolones

*Reported yield for analogous compounds .

Scientific Research Applications

Synthesis of 5-Methyl-1H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been reported, including:

  • Condensation Reactions : Utilizing aldehydes and amines to form the pyrazolo ring.
  • Cyclization : Involving cyclization of substituted pyrazoles with carboxylic acids or their derivatives.

These methods allow for the introduction of various substituents at different positions on the pyrazolo ring, enhancing the compound's versatility for further modifications and applications in drug design.

This compound has shown promising biological activities, particularly as an anticancer agent and kinase inhibitor.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain pyrazolo[3,4-b]pyridine derivatives can inhibit tropomyosin receptor kinases (TRKs), which are implicated in several types of cancer. The compound's ability to bind effectively to the active sites of these kinases suggests its potential as a scaffold for developing novel anticancer therapies .

Kinase Inhibition

The structural properties of this compound make it an attractive candidate for designing selective kinase inhibitors. Its ability to form hydrogen bonds and π–π stacking interactions with key residues in kinase active sites enhances its efficacy as an inhibitor .

Applications in Drug Development

The applications of this compound extend into various therapeutic areas:

  • Cancer Treatment : As mentioned, its derivatives are being explored as potential treatments for cancers associated with TRK mutations.
  • Neurological Disorders : Some studies suggest that pyrazolo[3,4-b]pyridines could have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study 1: TRK Inhibitors

A notable study synthesized multiple derivatives of this compound and evaluated their inhibitory effects on TRKA. One derivative exhibited potent activity with an IC50 value in the nanomolar range, indicating strong potential for further development as a therapeutic agent against TRK fusion-positive cancers .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing new pyrazolo[3,4-b]pyridine compounds using advanced catalytic methods. The study reported improved yields and shorter reaction times while maintaining high purity levels of the final products. The synthesized compounds were then evaluated for their biological activities, confirming their potential as effective kinase inhibitors .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of methyl (1 vs. 5) significantly impacts tautomerism and metal coordination properties. For example, 1-methyl derivatives stabilize specific tautomers, while 5-methyl analogues may enhance steric bulk without disrupting aromaticity .
  • Halogenation : Bromo or chloro substituents at position 5 (e.g., 5-bromo or 5-chloro derivatives) improve electrophilicity, facilitating cross-coupling reactions for drug discovery .
  • Biological Activity : Derivatives with bulky substituents (e.g., 4-methylbenzyl in ’s compound) exhibit enhanced kinase inhibitory activity due to improved target binding .

Comparison with Other Compounds

  • 5-Bromo Derivative : Requires bromination at position 5, which is less feasible for methyl-substituted cores due to steric hindrance .

Physicochemical Properties

Property This compound 5-Bromo Derivative 1-Methyl Derivative
Molecular Weight 177.16 g/mol 242.03 g/mol 177.16 g/mol
Melting Point Not reported Not reported 273–278.5°C
pKa (Predicted) ~6.72 (carboxylic acid) ~6.5–7.0 ~6.72
Solubility Moderate in polar aprotic solvents Low due to bromine Similar to 5-methyl

Insights :

  • The 5-methyl group slightly increases hydrophobicity compared to the unsubstituted parent compound but improves solubility relative to brominated analogues.
  • The 1-methyl derivative’s higher melting point suggests greater crystallinity, advantageous for purification .

Biological Activity

5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N3O2C_8H_7N_3O_2, with a molecular weight of approximately 177.16 g/mol. The compound features a carboxylic acid group at the 3-position and a methyl group at the 5-position of the pyrazolo ring, which significantly influences its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, modifications to the pyrazolo structure have led to compounds effective against resistant strains of bacteria .
  • Inhibition of Kinases : The compound has been investigated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Certain derivatives have demonstrated selectivity towards TRKA, indicating potential as anticancer agents .
  • Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may provide neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Key methods include:

  • Basic Hydrolysis : Starting from 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, hydrolysis yields the corresponding carboxylic acid .
  • Refluxing with Methanol : The compound can be synthesized by refluxing with methanol in the presence of sulfuric acid .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazolo derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. This study underscores the potential application of this compound in developing new antimicrobial agents .

Case Study 2: Kinase Inhibition

In another investigation focusing on kinase inhibitors, researchers synthesized a series of pyrazolo derivatives and assessed their inhibitory effects on TRKA. One derivative exhibited IC50 values in the nanomolar range, demonstrating potent inhibition and selectivity over other kinases . This finding highlights the therapeutic potential of these compounds in oncology.

Comparative Analysis

The following table summarizes key features and activities of structurally similar compounds:

Compound NameCAS NumberKey Features
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid1131912-88-3Methyl substitution at position 1; neuroprotective effects.
5-Bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid916326-81-3Bromine substitution enhances antimicrobial activity.
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateNot specifiedEster derivative; used for further chemical modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : This compound is synthesized via cyclization reactions using pyrazole-4-carbaldehydes or pyrazole-5-amine derivatives as precursors. For example, refluxing 5-azido-pyrazole intermediates with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) yields fused pyrazolo-pyridine systems . Purity is influenced by temperature control (room temperature vs. reflux) and catalyst selection (e.g., iodine vs. TFA), which affect regioselectivity and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the carboxylic acid derivative .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the fused pyrazole-pyridine core and substituent positions. For instance, methyl groups at position 5 show characteristic singlet peaks near δ 2.5 ppm, while carboxylic acid protons are absent due to exchange broadening .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8_8H7_7N3_3O2_2) .
  • Melting point analysis : The compound melts at 273–278.5°C, consistent with its crystalline structure .

Q. What are the typical chemical reactions involving the carboxylic acid group in this compound?

  • Methodological Answer : The carboxylic acid group undergoes esterification (e.g., with ethanol/H2_2SO4_4) to form methyl/ethyl esters for improved solubility in organic solvents. Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) is used to generate derivatives for biological screening. Acid-base reactivity (e.g., salt formation with amines) is exploited for crystallography studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are the trade-offs between catalytic systems?

  • Methodological Answer : Catalytic TFA (30 mol%) in toluene under reflux improves cyclization efficiency compared to iodine or acetic acid, achieving yields >80%. However, TFA may require neutralization steps, increasing purification complexity. Microwave-assisted synthesis reduces reaction time (from 12 hours to 2 hours) but risks decomposition at high temperatures .

Q. How do structural modifications (e.g., substituent position or electronic effects) alter the compound’s biological activity?

  • Methodological Answer : Substituting the methyl group at position 5 with electron-withdrawing groups (e.g., Cl, CF3_3) enhances binding to kinase targets (e.g., mTOR) by increasing electrophilicity. For example, 6-methyl derivatives fused with fluorobenzyl groups exhibit anti-proliferative activity in prostate cancer via autophagy induction . Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets, guiding rational design .

Q. How should researchers address contradictions in reported biological data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assays in DU145 prostate cancer cells) and orthogonal validation (e.g., Western blotting for autophagy markers like LC3-II) are recommended. Meta-analyses of structure-activity relationships (SAR) across studies can resolve mechanistic ambiguities .

Q. What strategies are effective for resolving regiochemical challenges during functionalization of the pyrazole ring?

  • Methodological Answer : Regioselective functionalization is achieved using directing groups (e.g., methyl at position 5) or transition-metal catalysis (e.g., Pd-mediated C–H activation at position 6). For iodination, NIS (N-iodosuccinimide) in DMF at 0°C selectively targets position 3, confirmed by 1H^{1}\text{H} NMR coupling patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.